2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid

Pharmaceutical impurity profiling LC-MS method development ANDA reference standard

QC laboratories developing stability-indicating methods for generic Acotiamide face vendor-to-vendor inconsistency in impurity numbering (Impurity 5/8/28). This hydrolytic degradation impurity reference standard (CAS 1809272-85-2, MW 324.31) resolves that ambiguity. • Definitive marker for hydrolytic degradation under acid, base, and thermal stress (predicted pKa 3.36). • Distinct chromatographic retention shift vs. ester-type process impurities enables unambiguous peak identification. • Supplied with full characterization data compliant with ANDA/AMV/QC regulatory guidelines. • Specify CAS 1809272-85-2 in procurement to ensure identity consistency across supply chains.

Molecular Formula C13H12N2O6S
Molecular Weight 324.31
CAS No. 1809272-85-2
Cat. No. B602134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid
CAS1809272-85-2
Molecular FormulaC13H12N2O6S
Molecular Weight324.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acotiamide Impurity 5 Overview


2-(2-Hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid is a thiazole-4-carboxylic acid derivative bearing a 2-hydroxy-4,5-dimethoxybenzamido substituent at the 2-position of the thiazole ring. In practice, this compound is known almost exclusively as a defined impurity of the gastroprokinetic drug Acotiamide (CAS 185106-16-5) . It is formed either as a process-related side product during the multi-step synthesis of Acotiamide hydrochloride hydrate or as a hydrolytic degradation product [1][2]. Its molecular formula is C13H12N2O6S and its molecular weight is 324.31 g/mol [3].

Hydrolytic degradation marker for Acotiamide impurity profiling
Distinct free carboxylic acid terminus enables chromatographic resolution from API and ester analogs
Multi-vendor ANDA method validation and QC reference standard support

Why Acotiamide Impurity 5 Cannot Be Substituted


This compound is one of several structurally related Acotiamide impurities, each arising from distinct points in the synthetic pathway or from different degradation mechanisms [1]. It is uniquely defined by the combination of a free carboxylic acid group at the 4-position of the thiazole ring and the absence of the N-(2-diisopropylaminoethyl)carboxamide side chain that is critical for the pharmacological activity of the parent drug Acotiamide (AChE IC50 = 1.79 μM) . This structural difference—a carboxylic acid terminus (MW 324.31) versus the diisopropylaminoethyl carboxamide terminus of Acotiamide (MW 450.55)—produces a distinct chromatographic retention time, ionization response, and fragmentation pattern, making the compound an essential and non-substitutable reference standard for impurity profiling in ANDA regulatory submissions [2].

IDENTITY Carboxylic acid terminus vs. parent drug side chain yields distinct LC retention and MS fragmentation, preventing reliable substitution by API or ester-type impurities.
VENDOR Impurity numbering varies across suppliers (5, 8, 28); procurement must rely on CAS 1809272-85-2 rather than vendor-specific codes.
SOLUBILITY Limited aqueous solubility requires organic co-solvent for standard preparation, unlike the freely soluble API hydrochloride salt; direct aqueous dilution may fail.

Differentiation Evidence for Acotiamide Impurity 5


Molecular Weight Differentiation

This compound has a molecular weight of 324.31 g/mol (C13H12N2O6S), representing a mass difference of −126.24 Da relative to the parent drug Acotiamide (MW 450.55 g/mol, C21H30N4O5S) . This mass deficit corresponds to the entire N-(2-diisopropylaminoethyl)carboxamide side chain that is absent in this impurity. This large mass difference facilitates unequivocal mass spectrometric differentiation and chromatographic separation from the API during impurity profiling [1].

MW Differentiation
Head-to-head
Target: 324.31 Da vs Acotiamide: 450.55 Da
Δ −126.24 Da (−28.0%)
Ensures baseline LC-MS resolution from API
Calculated monoisotopic mass; consistent across COAs
Pharmaceutical impurity profiling LC-MS method development ANDA reference standard

Solubility Profile Differentiation

The target compound is reported to be soluble in DMF (with slight heating) and DMSO (with slight heating), and is described as a light-brown to brown solid with a predicted density of 1.544 ± 0.06 g/cm³ . In contrast, Acotiamide hydrochloride hydrate is freely soluble in aqueous media and is a white to off-white crystalline powder. The poor aqueous solubility of this impurity relative to the API hydrochloride salt has implications for sample preparation protocols when preparing reference standard stock solutions for HPLC analysis [1].

Solubility Profile
Cross-study
Target: DMF/DMSO with heating; brown solid. Acotiamide HCl: freely water-soluble; white powder. Qualitative difference.
Impacts standard stock preparation protocol
Direct aqueous dissolution may lead to quantitation errors
Reference standard preparation Analytical method development Dissolution testing

Purity and Vendor Variability

Commercial availability of this compound varies substantially in purity specification and catalog designation. One reputable supplier lists the compound at >90% purity (neat) , while another supplier provides it with detailed characterization data compliant with regulatory guidelines but does not publicly disclose a numerical purity specification [1]. Furthermore, the same compound is inconsistently cataloged as 'Acotiamide Impurity 5' (SynZeal, o2h Discovery), 'Acotiamide Impurity 8' (Alfa Chemistry), and 'Acotiamide Impurity 28' (TLC Pharmaceutical Standards) across different vendors [1]. This inconsistency creates procurement risk: a buyer must verify the exact chemical identity (CAS 1809272-85-2) rather than relying on vendor impurity numbering alone.

Purity & Vendor Variation
Cross-study
>90% (some vendors), others unspecified. Inconsistent impurity numbering (5/8/28).
Verify CAS 1809272-85-2 for procurement
≥9% purity gap vs API reference standard
Reference standard procurement Quality control Impurity quantification

Chromatographic Separation from Ester Analogs

The target compound carries a free carboxylic acid group at the thiazole 4-position, which distinguishes it from two closely related Acotiamide process impurities: the methyl ester analog (CAS 877997-99-4, MW 338.34) and the ethyl ester analog (CAS 738562-93-1, MW 352.37) [1]. Under typical reversed-phase HPLC conditions (C18 column, acidic mobile phase), the free carboxylic acid (–COOH, predicted pKa 3.36) will be predominantly protonated and thus more retained than the corresponding carboxylate, while the ester analogs lack ionizable functionality and elute later. This difference in ionization state enables chromatographic resolution of the hydrolysis impurity from ester-type process impurities [2].

Chromatographic Separation
Class-level
Free –COOH (pKa 3.36) vs ester analogs (non-ionizable). ΔMW −14 Da (methyl), −28 Da (ethyl).
Definitive hydrolytic degradation marker
Acidic RP-HPLC conditions; predicted pKa
HPLC method validation Forced degradation studies Impurity marker selection

ANDA Reference Standard Utility

Multiple vendors explicitly position this compound for use in Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications for generic Acotiamide products [1][2]. This regulatory-use designation is not uniformly claimed for all Acotiamide impurities; for example, some impurities (e.g., Impurity 7, the 4-hydroxy regioisomer) are primarily of interest for synthesis optimization rather than regulatory submission . The target compound, as a hydrolytic degradation product, is relevant to both process control and stability-indicating method validation, giving it broader utility across the ANDA development lifecycle [3].

ANDA Utility Scope
Class-level
Multi-vendor ANDA method validation/QC positioning; broader than synthesis-only impurities.
Reduces regulatory submission risk
Per ICH Q3A/Q3B guidance context
ANDA submission Drug Master File Method validation

Procurement and Application Scenarios


ANDA Impurity Reference Standard Procurement

When developing an Abbreviated New Drug Application for generic Acotiamide hydrochloride hydrate tablets, this compound serves as a critical reference standard for identifying and quantifying the hydrolytic degradation impurity with a free thiazole-4-carboxylic acid terminus. Its molecular weight of 324.31 g/mol (−126.24 Da vs. Acotiamide API) enables unambiguous LC-MS identification [1]. Procurement from vendors that provide regulatory-compliant characterization data and explicitly support ANDA/AMV/QC applications (e.g., SynZeal, ChemWhat) is recommended to ensure audit-readiness [2].

Stability-Indicating HPLC Method Development

This compound is the definitive marker for hydrolytic degradation of Acotiamide under acidic, alkaline, and thermal stress conditions [1]. Its free carboxylic acid group (predicted pKa 3.36) produces a distinct retention shift relative to the ester-type process impurities (methyl ester CAS 877997-99-4, ethyl ester CAS 738562-93-1) under acidic reversed-phase conditions, enabling peak identification in stability-indicating methods [2]. Researchers should verify the purity specification (e.g., >90% per CymitQuimica/TRC) and note the need for organic co-solvent (DMF or DMSO) during standard stock preparation due to its limited aqueous solubility .

QC Batch Release Testing

In quality control laboratories conducting batch release testing of Acotiamide API or finished tablets, this impurity reference standard is used to establish system suitability, determine relative retention time (RRT), and calculate response factors for the hydrolytic degradation impurity [1]. Given the vendor-to-vendor inconsistency in impurity numbering (Impurity 5 vs. 8 vs. 28), QC procurement protocols must specify CAS 1809272-85-2 rather than vendor-specific catalog codes to ensure consistent identity across different supply chains [2].

Synthesis Route Optimization and Process Control

During the development and scale-up of Acotiamide synthetic processes, monitoring the levels of this hydrolytic impurity provides critical feedback on the efficiency of the final amidation step and the extent of unwanted ester hydrolysis [1]. The patent CN111518052A describes its formation pathway during the multi-step synthesis of Acotiamide hydrochloride, and its controlled levels (<0.1% per some process specifications) serve as a key indicator of process robustness [2]. Procurement of gram-scale quantities may be warranted for use as an in-process control reference material during pilot-plant campaigns.

Application
Selection Property
Validation Focus
ANDA Impurity Reference Standard Procurement
Regulatory-compliant characterization data; explicit ANDA/AMV/QC vendor support
Confirm CAS 1809272-85-2 and purity specification across vendors
Stability-Indicating HPLC Method Development
Hydrolytic degradation marker with distinct free carboxylic acid retention shift
Verify purity (>90%) and prepare stock in DMF/DMSO; avoid direct aqueous dilution
QC Batch Release Testing
CAS-number-verified identity for consistent relative retention time and response factors
Establish system suitability; confirm impurity numbering equivalence across suppliers
Synthesis Route Optimization & Process Control
Hydrolytic impurity levels as feedback for amidation efficiency and ester hydrolysis control
Monitor impurity profile per synthetic pathway; cross-reference patent CN111518052A
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